1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a pyrrole ring, and a tetrahydropyran moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the pyrrole and tetrahydropyran groups. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the pyrrole ring: This step may involve the reaction of the pyrazole intermediate with a suitable pyrrole derivative.
Attachment of the tetrahydropyran moiety: This can be accomplished through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biology: It may be used as a tool compound to study biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
- 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Comparison: 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the tetrahydropyran moiety, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities.
Properties
Molecular Formula |
C20H20ClFN4O2 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-N-(oxan-4-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H20ClFN4O2/c21-17-4-3-15(22)11-18(17)26-20(25-7-1-2-8-25)16(13-24-26)19(27)23-12-14-5-9-28-10-6-14/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,23,27) |
InChI Key |
LJTYIZGLCSZXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2=C(N(N=C2)C3=C(C=CC(=C3)F)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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